![molecular formula C28H30F3N3OS B14165380 10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine CAS No. 3997-38-4](/img/structure/B14165380.png)
10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of 2-aminodiphenyl sulfide with sulfur or sulfur-containing reagents under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic substitution using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where the phenothiazine core is reacted with 1-(2-phenoxyethyl)piperazine under basic conditions.
Final Coupling Step: The final step involves the coupling of the piperazine derivative with a suitable propylating agent to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any nitro or carbonyl groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products.
科学的研究の応用
10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its antipsychotic, antiemetic, and antihistaminic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine involves its interaction with various molecular targets, including:
Dopamine Receptors: The compound may act as an antagonist at dopamine receptors, which is relevant to its antipsychotic effects.
Histamine Receptors: It may also interact with histamine receptors, contributing to its antihistaminic properties.
Serotonin Receptors: Interaction with serotonin receptors could explain its potential antiemetic effects.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Perphenazine: Similar in structure and used as an antipsychotic.
Uniqueness
10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine is unique due to the presence of the trifluoromethyl group, which can enhance its pharmacological properties and metabolic stability compared to other phenothiazine derivatives.
特性
CAS番号 |
3997-38-4 |
|---|---|
分子式 |
C28H30F3N3OS |
分子量 |
513.6 g/mol |
IUPAC名 |
10-[3-[4-(2-phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C28H30F3N3OS/c29-28(30,31)22-11-12-27-25(21-22)34(24-9-4-5-10-26(24)36-27)14-6-13-32-15-17-33(18-16-32)19-20-35-23-7-2-1-3-8-23/h1-5,7-12,21H,6,13-20H2 |
InChIキー |
ZIGRZIMIVVSPGU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


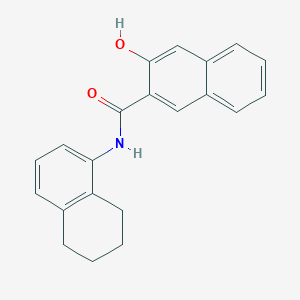
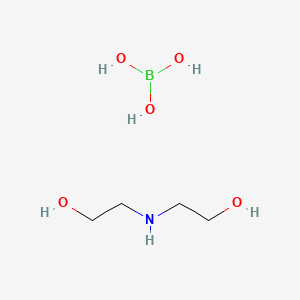
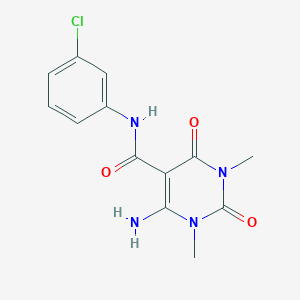
![4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14165322.png)
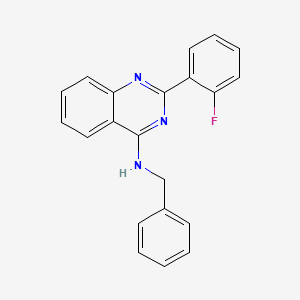

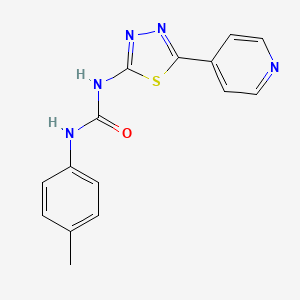
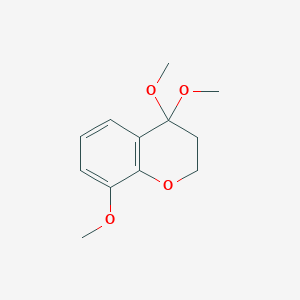
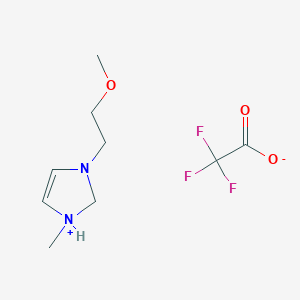
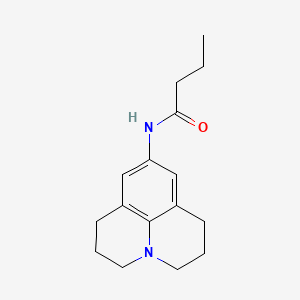
![2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid](/img/structure/B14165370.png)
![2-[5-[[2-(4-Benzylpiperazin-1-yl)-5-cyano-1,4-dimethyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14165372.png)
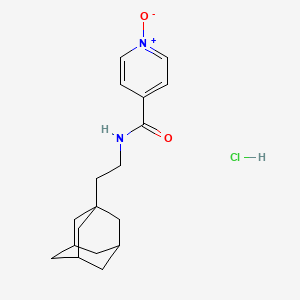
![3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14165375.png)
